
5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine is a basic structure in many important biomolecules like DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
Pyrimidines can be synthesized using several methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine” would include additional functional groups attached to the pyrimidine ring.
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones can lead to the synthesis of structurally important pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 5-(Bromomethyl)pyrimidine, has a molecular formula of C5H5BrN2 and an average mass of 173.011 Da .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds derived from pyrimidines, including modifications at the 5-position, have been evaluated for their antiviral properties. A study explored the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their potential in inhibiting retrovirus replication in cell culture. The research highlighted that certain derivatives exhibit pronounced antiretroviral activity, comparable to reference drugs adefovir and tenofovir, without measurable toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrimidine Derivatives
Research into pyrimidine derivatives has led to the synthesis of new compounds with potential biological applications. For instance, the conversion of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine in chloroform has been documented, yielding intermediates used to create 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives have further reacted with secondary amines, indicating their versatility in chemical synthesis (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Chemotherapeutic Activity
The development of pyrimidine derivatives for cancer treatment has been a significant area of research. Compounds incorporating the pyrimidine nucleus have been investigated for their cytotoxic properties against various cancer cell lines. Studies have shown that certain 5-hydroxymethylpyrimidine derivatives exhibit moderate anticancer properties, highlighting the potential of pyrimidine modifications in the development of new chemotherapeutic agents (Stolarczyk, Matera-Witkiewicz, Wolska, Krupińska, Mikołajczyk, Pyra, & Bryndal, 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been shown to have a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the reaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis .
Result of Action
Pyrimidine derivatives have been shown to have neuroprotective and anti-neuroinflammatory properties .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-4,6-dichloro-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2S/c1-12-6-10-4(8)3(2-7)5(9)11-6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHTGHRDHAKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

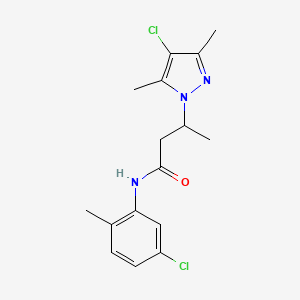
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)
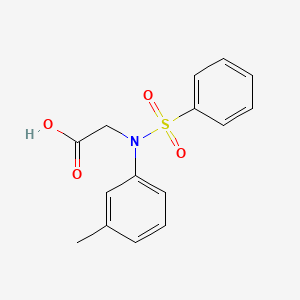
![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)

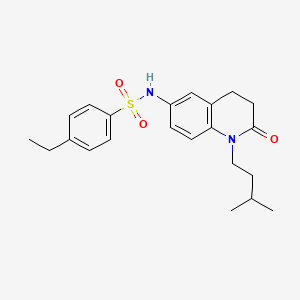
![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)
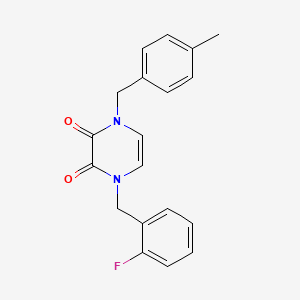
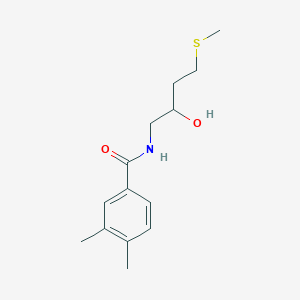
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)